Pentachloroethane

Description

This compound is a member of the class of chloroethanes that is ethane in which five of the six hydrogens are replaced by chlorines. A non-flammable, high-boiling liquid (b.p. 161-162℃) with relative density 1.67 and an odour resembling that of chloroform, it is used as a solvent for oil and grease, in metal cleaning, and in the separation of coal from impurities. It has a role as a non-polar solvent.

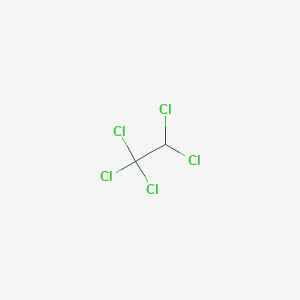

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl5/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXVQGCZULYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl5, CHCl2CCl3 | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021104 | |

| Record name | Pentachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachloroethane appears as a colorless liquid with a chloroform-like odor. Insoluble in water and denser than water. Toxic by inhalation and ingestion. May irritate skin and eyes. Used as a solvent., Liquid, Colorless liquid with a sweetish, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweetish, chloroform-like odor. | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

324 °F at 760 mmHg (NTP, 1992), 162.0 °C, 162 °C, 322 °F | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Wt per gallon at 20 °C = 14.00 lb; latent heat of vaporization at bp = 43.6 cal/g = 78.4 Btu/lb; acidity as HCl = 0.001% by wt, max; coefficient of cubical expansion Av/deg C, liquid = 0.0009097; solubility of water in solvent at 20 °C = 0.24 g water/100 g, Miscible with ethanol, ether, Miscible in most common organic solvents, In water, 4.90X10+2 mg/L at 25 °C, Solubility in water: very poor, 0.05% | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6728 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6796 at 20 °C/4 °C, Relative density (water = 1): 1.68, 1.68 | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.0 (Air = 1), Relative vapor density (air = 1): 7.0 | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.4 mmHg at 68 °F ; 6 mmHg at 86 °F (NTP, 1992), 3.5 [mmHg], 3.50 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.453, 3 mmHg | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

76-01-7 | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOJ9TH7LDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethane, pentachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-20 °F (NTP, 1992), -28.78 °C, -29 °C, -20 °F | |

| Record name | PENTACHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1394 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0482.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Pentachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for pentachloroethane (C₂HCl₅), a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its formation. This document outlines the primary synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data, to facilitate laboratory and industrial applications.

Executive Summary

This compound is primarily synthesized through the chlorination of trichloroethylene (B50587). It is also produced via the ethylene-catalyzed chlorination of 1,2-dichloroethane (B1671644) and the reaction of acetylene (B1199291) with chlorine. Furthermore, this compound is often generated as a byproduct in the industrial manufacturing of tetrachloroethylene (B127269). The choice of synthesis route depends on the availability of starting materials, desired purity, and the scale of production. This guide delves into the specifics of each pathway, offering detailed procedural insights and comparative data.

Core Synthesis Pathways

The production of this compound can be achieved through several key chemical reactions. The most prominent methods are detailed below.

Chlorination of Trichloroethylene

The direct chlorination of trichloroethylene (C₂HCl₃) is a primary and efficient method for producing this compound. This reaction can be initiated either by chemical catalysts or by photochemical means.

Reaction: C₂HCl₃ + Cl₂ → C₂HCl₅

This method involves the use of a catalyst to facilitate the addition of chlorine across the double bond of trichloroethylene.

-

Catalysts: Ferric chloride (FeCl₃) and sulfur are commonly employed catalysts.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 70°C.[1]

-

Yield: This method can produce a good yield of this compound.[1]

Ultraviolet (UV) light can be used to initiate the chlorination of trichloroethylene. This method often proceeds via a free-radical mechanism.

-

Initiator: Ultraviolet light.

-

Reaction Conditions: The reaction is typically conducted at or near room temperature.

-

Advantages: This method can offer high selectivity and avoids contamination of the product with catalyst residues.

Ethylene-Catalyzed Chlorination of 1,2-Dichloroethane

This compound can also be synthesized through the chlorination of 1,2-dichloroethane (C₂H₄Cl₂), with ethylene (B1197577) acting as a catalyst.[2] This process is often part of a larger industrial production of chlorinated hydrocarbons.

Reaction: C₂H₄Cl₂ + 3Cl₂ --(C₂H₄)--> C₂HCl₅ + 3HCl

-

Mechanism: This reaction likely proceeds through a free-radical chain mechanism, where ethylene facilitates the initiation step. Below 473 K with extended reaction times, radical chlorination leading to this compound is the dominant pathway.[3]

-

Industrial Context: This reaction is often a component of the "balanced process" for vinyl chloride monomer production, where various chlorinated ethanes are interconverted.[4]

Reaction of Acetylene and Chlorine

The reaction between acetylene (C₂H₂) and chlorine can also yield this compound, particularly in the presence of specific catalysts.

Reaction: C₂H₂ + 3Cl₂ → C₂HCl₅ + HCl

-

Catalysts: A combination of aluminum chloride (AlCl₃) and antimony trichloride (B1173362) (SbCl₃) is used to catalyze this reaction.[2]

-

Historical Significance: This method is one of the earlier described routes for this compound synthesis.

As a Byproduct of Tetrachloroethylene Production

This compound is frequently formed as a byproduct in the industrial synthesis of tetrachloroethylene (C₂Cl₄).[2] The manufacturing of tetrachloroethylene often involves the high-temperature chlorination (chlorinolysis) of light hydrocarbons or the chlorination of other C2 chlorinated hydrocarbons.

-

Process: In these processes, the exhaustive chlorination of feedstocks can lead to the formation of various chlorinated ethanes and ethenes. This compound that is formed is often not isolated but is instead fed back into the process for further chlorination to tetrachloroethylene.[1]

-

Separation: When desired, this compound can be separated from the product stream by distillation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary synthesis pathways of this compound.

| Synthesis Pathway | Starting Materials | Catalyst/Initiator | Temperature (°C) | Pressure (kPa) | Yield |

| Catalytic Chlorination | Trichloroethylene, Chlorine | Ferric Chloride, Sulfur | 70 | Atmospheric | Good[1] |

| Photochemical Chlorination | Trichloroethylene, Chlorine | UV Light | Ambient | Atmospheric | High Selectivity |

| Ethylene-Catalyzed Chlorination | 1,2-Dichloroethane, Chlorine | Ethylene | < 200 | Variable | Dominant Product[3] |

| Acetylene Chlorination | Acetylene, Chlorine | AlCl₃, SbCl₃ | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Detailed experimental procedures for the laboratory-scale synthesis of this compound are provided below.

Protocol 1: Catalytic Chlorination of Trichloroethylene

Objective: To synthesize this compound from trichloroethylene using a ferric chloride catalyst.

Materials:

-

Trichloroethylene (C₂HCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous ferric chloride (FeCl₃)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Heating mantle with stirrer

-

Gas washing bottle (for trapping excess chlorine)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser is connected to a gas washing bottle containing a sodium thiosulfate (B1220275) solution to neutralize any unreacted chlorine.

-

Charge the flask with trichloroethylene and a catalytic amount of anhydrous ferric chloride (e.g., 0.1-0.5 mol%).

-

Heat the mixture to 70°C with stirring.

-

Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to ensure efficient absorption and reaction without excessive loss of unreacted chlorine.

-

Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Purge the apparatus with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Photochemical Chlorination of Trichloroethylene

Objective: To synthesize this compound from trichloroethylene using UV light initiation.

Materials:

-

Trichloroethylene (C₂HCl₃)

-

Chlorine gas (Cl₂)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer

-

Gas washing bottle

Procedure:

-

Assemble the quartz reaction vessel with a gas inlet tube, a condenser, and a magnetic stir bar. The apparatus should be placed in a photoreactor equipped with a suitable UV lamp.

-

Charge the quartz vessel with trichloroethylene.

-

Begin stirring and slowly introduce chlorine gas into the reaction mixture.

-

Turn on the UV lamp to initiate the reaction. Maintain the reaction temperature with a cooling bath if necessary, as the reaction can be exothermic.

-

Monitor the reaction's progress using GC analysis.

-

Upon completion, turn off the UV lamp and the chlorine supply.

-

Purge the system with an inert gas.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and a general experimental workflow.

Caption: Core synthesis pathways of this compound.

Caption: General experimental workflow for this compound synthesis.

Reaction Mechanisms

The synthesis of this compound can proceed through different mechanisms depending on the reaction conditions and the presence of catalysts or initiators.

Free-Radical Chlorination

In photochemical reactions or high-temperature gas-phase reactions, the chlorination of trichloroethylene and 1,2-dichloroethane likely proceeds via a free-radical chain mechanism.

Initiation: Cl₂ + hν → 2Cl•

Propagation:

-

Cl• + C₂HCl₃ → •C₂HCl₄ (radical adduct)

-

•C₂HCl₄ + Cl₂ → C₂HCl₅ + Cl•

or for 1,2-dichloroethane:

-

Cl• + C₂H₄Cl₂ → •C₂H₃Cl₂ + HCl

-

•C₂H₃Cl₂ + Cl₂ → C₂H₃Cl₃ + Cl• (This process continues with further substitution reactions)

Termination:

-

2Cl• → Cl₂

-

2•C₂HCl₄ → (C₂HCl₄)₂

-

Cl• + •C₂HCl₄ → C₂HCl₅

Caption: Free-radical chlorination mechanism of trichloroethylene.

Ionic Chlorination

In the presence of Lewis acid catalysts such as ferric chloride, the chlorination of trichloroethylene can proceed through an ionic mechanism.

-

Polarization of Chlorine: The Lewis acid catalyst polarizes the Cl-Cl bond, making one chlorine atom electrophilic. FeCl₃ + Cl₂ ⇌ FeCl₄⁻ + Cl⁺

-

Electrophilic Attack: The electrophilic chlorine attacks the double bond of trichloroethylene, forming a carbocation intermediate. C₂HCl₃ + Cl⁺ → [C₂HCl₄]⁺

-

Chloride Ion Attack: The carbocation is then attacked by a chloride ion (from FeCl₄⁻) to form this compound. [C₂HCl₄]⁺ + FeCl₄⁻ → C₂HCl₅ + FeCl₃

Caption: Ionic chlorination mechanism of trichloroethylene with a Lewis acid catalyst.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method is largely dictated by the desired scale of production, available starting materials, and the required purity of the final product. For laboratory-scale synthesis, the catalytic or photochemical chlorination of trichloroethylene offers a direct and relatively high-yielding route. On an industrial scale, this compound is often obtained as part of a larger process for producing other chlorinated hydrocarbons. A thorough understanding of the reaction mechanisms and the influence of various parameters is crucial for optimizing the synthesis of this compound for specific research and development applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentachloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloroethane (C₂HCl₅) is a dense, non-flammable, colorless liquid with a characteristic chloroform-like odor.[1] Historically used as a solvent and chemical intermediate, its properties remain of interest for specialized applications and for understanding its environmental fate and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination and visual representations of its key chemical reactions. All quantitative data are summarized in structured tables for ease of reference.

Physical Properties

The physical properties of this compound are crucial for its handling, application, and in modeling its behavior in various systems. A summary of these properties is presented below.

General and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₂HCl₅ | [1] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Sweetish, chloroform-like, camphor-like | [1][3][5][6] |

| Refractive Index (n²⁰/D) | 1.502 - 1.504 | [5][7][8][9] |

| Ionization Potential | 11.28 eV | [1][6] |

Thermodynamic and Transport Properties

| Property | Value | Conditions | Reference |

| Melting Point | -29 °C to -22 °C | [3][5][8][10] | |

| Boiling Point | 161 - 162 °C | 760 mmHg | [1][3][5][7] |

| Density | 1.67 - 1.69 g/cm³ | 20-25 °C | [1][2][3][5][7][10] |

| Vapor Pressure | 3 - 4.5 mmHg | 20-25 °C | [3][5][6] |

| Solubility in Water | 0.05% (500 mg/L) | 20 °C | [3][6] |

| Viscosity | 2.45 - 2.49 cP | 20 °C | [1][4] |

| Heat of Vaporization | 36.9 kJ/mol | 159.8 °C | [1] |

| Surface Tension | 34.55 dynes/cm | [4] |

Chemical Properties and Reactivity

This compound is a relatively stable compound but undergoes several key reactions under specific conditions.

Hydrolysis

This compound undergoes hydrolysis, particularly under basic conditions, to yield tetrachloroethylene (B127269) and dichloroacetic acid.[1][5] The hydrolysis half-life at 25°C and pH 7 is approximately 3.7 days.[1]

Caption: Hydrolysis pathways of this compound.

Thermal Decomposition

When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride and phosgene.[1][4]

Caption: Thermal decomposition products of this compound.

Reactivity with Metals and Bases

This compound reacts violently with strong bases, powdered metals, and sodium-potassium alloy, which can lead to the formation of explosive chloroacetylenes.[5][11][12]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound, based on standard practices such as those outlined by the OECD and ASTM.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Generalized workflow for boiling point determination.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)

-

Analytical balance

-

Thermostatic bath

-

Distilled water

Procedure:

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and placed in the thermostatic bath until it reaches a constant temperature (e.g., 20°C). The water level is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried, and filled with this compound.

-

The same procedure of temperature equilibration and weighing is followed for the this compound-filled pycnometer (m₃).

-

The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

The refractometer prisms are cleaned with ethanol and lens paper.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded.

Determination of Hydrolysis Rate

A general procedure to observe the relative rate of hydrolysis of a haloalkane.

Apparatus:

-

Test tubes

-

Water bath

-

Ethanol

-

Silver nitrate (B79036) solution (aqueous)

-

This compound

Procedure:

-

A solution of this compound in ethanol is prepared in a test tube.

-

An aqueous solution of silver nitrate is prepared in another test tube.

-

Both test tubes are placed in a water bath to reach thermal equilibrium.

-

The silver nitrate solution is added to the this compound solution, and a stopwatch is started.

-

The time taken for a precipitate (silver chloride) to form is recorded. The rate of formation of the precipitate gives a qualitative measure of the rate of hydrolysis.

Conclusion

This technical guide has provided a detailed summary of the key physical and chemical properties of this compound. The tabulated data offer a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these properties. The visualizations of the chemical reaction pathways and a representative experimental workflow aim to enhance the understanding of the behavior of this compound. It is imperative for users to consult relevant safety data sheets and handle this compound with appropriate precautions due to its toxicity.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 4. chemquest.com [chemquest.com]

- 5. librarysearch.adelaide.edu.au [librarysearch.adelaide.edu.au]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Density - Wikipedia [en.wikipedia.org]

- 9. Measurement Of Vapor Pressure [themasterchemistry.com]

- 10. store.astm.org [store.astm.org]

- 11. quora.com [quora.com]

- 12. phillysim.org [phillysim.org]

A Technical Guide to the Historical Industrial Applications of Pentachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical industrial applications of pentachloroethane (C₂HCl₅), a synthetic chlorinated hydrocarbon. This document details its primary uses, production methods, and physicochemical properties, and contextualizes its eventual decline in commercial significance. The information is compiled for professionals requiring a detailed understanding of this compound's industrial past.

Physicochemical Properties

This compound is a colorless, non-flammable liquid with a characteristic sweetish, chloroform-like odor.[1][2][3][4] Its high density and solvent capabilities were the primary reasons for its industrial use. Key quantitative properties are summarized in Table 1.

| Property | Value |

| Chemical Formula | C₂HCl₅ |

| Molar Mass | 202.3 g/mol [2] |

| Appearance | Colorless liquid[2][5] |

| Odor | Sweetish, chloroform-like, camphor-like[1][2][3] |

| Density | 1.67 - 1.68 g/cm³ at 20-25 °C[1][6] |

| Melting Point | -29 °C[6] |

| Boiling Point | 161 - 162 °C[1][6] |

| Vapor Pressure | 3.4 mmHg at 20 °C[6] |

| Vapor Density (air=1) | 7.0 - 7.2[1] |

| Solubility in Water | 0.05% (20°C); Insoluble/Negligible[1][6] |

| Flammability | Non-flammable[1][6] |

Table 1: Physicochemical Properties of this compound

Historical Production

Commercial production of this compound involved several synthetic routes, often integrated with the manufacturing of other chlorinated hydrocarbons. Its industrial production is now largely unimportant, as more economical and safer alternatives have been developed.[1][6]

Production Methods

The primary historical methods for synthesizing this compound were:

-

Chlorination of Trichloroethylene (B50587): This was a common method, reacting trichloroethylene with chlorine at approximately 70 °C, often in the presence of a catalyst like ferric chloride (FeCl₃), sulfur, or under ultraviolet light.[1][5]

-

From Acetylene (B1199291): A two-step process where acetylene was first chlorinated to produce 1,1,2,2-tetrachloroethane. This intermediate was then dehydrochlorinated with an alkali to yield trichloroethylene, which was subsequently chlorinated to form this compound.[1]

-

Oxychlorination of Ethylene (B1197577): this compound was also produced as a co-product during the oxychlorination of ethylene or other C2 hydrocarbons.[1]

A patent from the era describes a process for the simultaneous production of tetrachloroethanes, trichloroethylene, and this compound by reacting dichloroethylenes with molecular chlorine in a liquid solvent. The process used a Lewis acid catalyst, such as ferric chloride, at a concentration of 0.01% to 0.1% by weight and was conducted in the absence of light at temperatures between 25°C and 120°C.[7]

Historical Production Volumes

Specific global production volumes for this compound are not well-documented. However, data from the U.S. Environmental Protection Agency (EPA) Chemical Data Reporting (CDR) provides insight into its production levels in the United States before its use significantly declined.

| Reporting Year | Production Range (Pounds) |

| 1986 | > 1 million - 10 million |

| 1990 | > 500 thousand - 1 million |

| 1994 | > 500 thousand - 1 million |

| 1998 | > 1 million - 10 million |

| 2002 | > 10 thousand - 500 thousand |

| 2016-2019 | 1 million - < 20 million (each year) |

Table 2: U.S. Production Volumes of this compound[1]

Industrial Applications

This compound's utility stemmed from its excellent solvency for a wide range of organic materials and its non-flammable nature. Its applications spanned several major industries.

Solvent Applications

-

Metal Cleaning and Degreasing: this compound was a highly effective solvent for removing oils, greases, and other contaminants from metal parts.[1][4][6] The process often involved vapor degreasing, where the metal part was suspended in a chamber of hot this compound vapor. The vapor would condense on the cooler metal surface, dissolving the grease and oil, which would then drip off, leaving a clean, dry surface.[8]

-

Dry Cleaning: It was used for a short time as a dry-cleaning solvent due to its ability to dissolve fats and oils without damaging textile fibers.[1][6] However, it was largely replaced by tetrachloroethylene, which was less aggressive towards certain synthetic fabrics like acetate.[6]

-

Resins and Polymers: It served as a solvent for cellulose acetate, certain cellulose ethers, resins, and gums.[1]

Chemical Intermediate

One of the most significant historical uses of this compound was as a captive intermediate in the production of tetrachloroethylene (perchloroethylene), which became the dominant solvent for the dry-cleaning industry.[1][6]

Experimental Protocol: Dehydrochlorination to Tetrachloroethylene Detailed historical industrial protocols are scarce in publicly available literature. However, the fundamental chemistry involved the dehydrochlorination of this compound. This reaction can be induced thermally or catalytically. One documented method involves the reaction of this compound with calcium chloride, catalyzed by activated carbon, to yield tetrachloroethylene.[6][9] The process generally follows this reaction:

C₂HCl₅ → C₂Cl₄ + HCl

This conversion was a crucial step in the chemical manufacturing chain that supplied the growing dry-cleaning and metal-degreasing markets in the mid-20th century.[2]

Specialty Applications

-

Timber Drying Agent: this compound was employed as a drying agent for timber. The process involved immersing the wood in the liquid at temperatures exceeding 100°C.[1] This method, a type of "boiling in oil," rapidly removes water from the wood.[10][11] The high temperature of the this compound bath would boil the water within the wood, and the resulting water vapor would be removed.

-

Coal Separation: Leveraging its high density (1.67 g/cm³), it was used to separate coal from impurities like shale and rock through a density-difference flotation process.[1][6]

-

Soil Sterilization and Fumigant: It was also used to a limited extent as a fumigant for soil sterilization.[1][6]

Decline in Use

Despite its effectiveness, the use of this compound saw a steep decline for several reasons:

-

Toxicity: It is recognized as a toxic chemical. Acute exposure can cause central nervous system depression, with symptoms including headache, dizziness, and nausea, while chronic exposure may lead to liver and kidney damage.[4]

-

Economic Factors: The development of more direct and economical production routes for tetrachloroethylene, such as high-temperature chlorinolysis of other hydrocarbons, rendered the intermediate this compound route obsolete.[1][12]

-

Availability of Safer Alternatives: For most solvent applications, safer and more environmentally benign alternatives were developed and adopted by the industry.[6]

Today, the industrial production and use of this compound are minimal, and it is primarily of interest in the context of environmental remediation and historical chemical research.

References

- 1. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nj.gov [nj.gov]

- 5. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US3876713A - Process for the simultaneous preparation of tetrachloroethanes, trichloroethylene and this compound - Google Patents [patents.google.com]

- 8. Cleaning of parts using an environmentally safe solvent - Patent 0781842 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. rta.org [rta.org]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

Pentachloroethane (CAS Number 76-01-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pentachloroethane (CAS No. 76-01-7), a chlorinated ethane. It details the compound's physical, chemical, and toxicological properties, outlines relevant experimental protocols for its analysis, and visualizes key metabolic pathways and analytical workflows. The information is intended to serve as a foundational resource for professionals in research and development.

Core Properties of this compound

This compound (C₂HCl₅) is a colorless, non-flammable liquid with a sweetish, chloroform-like odor.[1][2] Historically, it has been used as a solvent for oils and greases, particularly in metal cleaning, and as a chemical intermediate, for instance, in the production of tetrachloroethylene.[3][4] However, its use has been limited due to the availability of safer alternatives.[4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HCl₅ | [1][2] |

| Molecular Weight | 202.29 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Chloroform-like, sweetish, camphor-like | [1][3][8] |

| Density | 1.68 g/mL at 25 °C | [3][9] |

| Boiling Point | 161-162 °C (322-324 °F) | [2][3][6] |

| Melting Point | -29 °C (-20.2 °F) | [2][5][10] |

| Refractive Index (n20/D) | 1.502 | [3][9] |

| Water Solubility | Insoluble (0.05% at 20°C) | [1][2][3] |

| LogP (Octanol/Water) | 3.22 | [1][6] |

| Vapor Pressure | 4.5 hPa at 20 °C; 4.7 hPa at 25 °C | [5][6] |

| Henry's Law Constant | 2.11 at 30 °C | [3] |

| Heat of Vaporization | 36.9 kJ/mol at 159.8 °C | [1][8] |

Safety and Toxicological Data

This compound is classified as a hazardous substance, with potential risks to human health and the environment. It is suspected of causing cancer and is known to cause damage to organs through prolonged or repeated exposure.[5][6]

| Parameter | Data | Reference(s) |

| GHS Hazard Statements | H351 (Suspected of causing cancer), H372 (Causes damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [2][5][6] |

| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [3] |

| UN Number | 1669 | [1][2] |

| Toxicity | Poison by inhalation and intravenous routes; Moderately toxic by ingestion and subcutaneous routes.[3][11] MLD in dogs: 1750 mg/kg (orally), 100 mg/kg (i.v.).[3] | [3][11] |

| Carcinogenicity | Questionable carcinogen with experimental carcinogenic data.[3][11] IARC Group 3.[3] Technical grade this compound was carcinogenic for B6C3F1 mice.[7] | [3][7][11] |

| Reactivity | Reacts violently with alkalies, powdered metals, and strong oxidizing agents.[3][11] Mixtures with potassium can be shock-sensitive explosives.[3][11] | [3][11] |

| Decomposition | When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosgene.[1][3][11] | [1][3][11] |

Metabolic and Degradation Pathways

This compound undergoes transformation in biological systems and the environment primarily through two mechanisms: dehydrochlorination and reductive dehalogenation. These pathways are critical in understanding its toxicokinetics and environmental fate.

In biological systems, such as in mice, this compound is metabolized to several compounds, including tetrachloroethylene, trichloroethylene, trichloroacetic acid, and chloral (B1216628) hydrate, which are then excreted.[10] The abiotic degradation in aqueous systems also proceeds via dehydrohalogenation to form tetrachloroethylene.[11] Under anaerobic conditions, reductive dehalogenation is a predominant transformation pathway for highly halogenated compounds like this compound.[3] This process involves the removal of a chlorine atom and its replacement with a hydrogen atom.

Experimental Protocols

This section details methodologies for the analysis and characterization of this compound.

Analysis of this compound in Air (NIOSH Method 2517)

This protocol summarizes the NIOSH-validated method for quantifying this compound in workplace air.[9] The method involves collection on a solid sorbent tube followed by analysis using gas chromatography with an electron capture detector (GC-ECD).

1. Principle: Air is drawn through a sorbent tube containing Porapak R to adsorb this compound vapors. The analyte is then desorbed using hexane (B92381) and analyzed by GC-ECD.

2. Apparatus:

-

Sampler: Borosilicate tubes (7 cm long, 6-mm OD) containing two sections of 50/80 mesh Porapak R (70 mg front, 35 mg back).[7][9]

-

Personal Sampling Pump: Calibrated to a flow rate between 0.01 and 0.2 L/min.[7]

-

Gas Chromatograph (GC): Equipped with a ⁶³Ni electron capture detector (ECD), integrator, and appropriate column (e.g., 3% OV-17 on 100/120 mesh Chromosorb WHP).[9]

-

Vials: 2-mL with PTFE-lined crimp caps.

-

Syringes: 10-µL and other convenient sizes.

-

Ultrasonic Bath.

-

Pipets and Volumetric Flasks.

3. Reagents:

-

Hexane, distilled in glass.

-

This compound, ≥96% pure.

-

Carrier Gas: 5% methane (B114726) in 95% argon.[9]

-

Calibration Stock Solution: 2 mg/mL this compound in hexane.[7][9]

4. Sampling Procedure:

-

Calibrate the personal sampling pump with a representative sampler in line.

-

Break the ends of the sorbent tube immediately before sampling.

-

Attach the sampler to the pump with flexible tubing.

-

Sample at a known flow rate (0.01-0.2 L/min) for a total sample size of 1 to 10 liters.[7]

-

After sampling, cap the ends of the tube and pack securely for shipment.

5. Sample Preparation:

-

Place the front and back sorbent sections into separate 2-mL vials.[7]

6. GC Analysis:

-

Temperatures: Injector 240 °C, Detector 250 °C, Column 70 °C.[9]

-

Carrier Gas Flow: 30 mL/min.[9]

-

Injection Volume: 5 µL.[9]

-

Calibration: Calibrate daily with at least six working standards covering the range of 0.004 to 40 µg per sample.[9]

7. Calculations:

-

Determine the mass of this compound in the front (Wf) and back (Wb) sorbent sections from the calibration curve.

-

Calculate the concentration (C) of this compound in the air volume sampled (V) using the formula: C = (Wf + Wb) / V.

Determination of Vapor Pressure (Dynamic Method)

This protocol describes a general procedure for determining the vapor pressure of a liquid like this compound as a function of temperature. The principle is that a liquid boils when its vapor pressure equals the pressure of the system.[12]

1. Principle: The boiling point of the substance is measured at various controlled pressures. A plot of the logarithm of pressure (log p) versus the inverse of the absolute temperature (1/T) yields a curve from which the vapor pressure at any temperature in the range can be determined.

2. Apparatus:

-

Boiling vessel with a heating element and a connection for a thermometer/thermocouple.

-

Pressure regulation and measurement system (vacuum pump, buffer volume, pressure gauge).

-

Temperature measurement device (thermocouple or resistance thermometer).

-

Condenser to return vaporized substance to the boiling vessel.

3. Procedure:

-

Introduce the degassed this compound sample into the boiling vessel.

-

Evacuate the system and set the lowest desired pressure using the vacuum pump.

-

Turn on the heating system and begin recording temperature and pressure.

-

Equilibrium is achieved when the temperature remains constant at a constant pressure. This is the boiling point at that pressure.[13]

-

Record the equilibrium point (temperature and pressure).

-

Increase the system pressure to the next set point and repeat the heating process to find the new boiling point.

-

Repeat this process for approximately 5 to 10 pressure points.[13]

-

Plot log(p) vs. 1/T to generate the vapor pressure curve.

References

- 1. youtube.com [youtube.com]

- 2. Multiple dual C-Cl isotope patterns associated with reductive dechlorination of tetrachloroethene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. web.mit.edu [web.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page:NIOSH Manual of Analytical Methods - 2517.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 8. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. cdc.gov [cdc.gov]

- 10. Metabolism of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CHCl2CCl3 | CID 6419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Pentachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pentachloroethane (C₂HCl₅), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for this compound is C₂HCl₅, with a molecular weight of approximately 202.3 g/mol . Its structure consists of a two-carbon ethane (B1197151) backbone with five chlorine substituents and one hydrogen atom. This structure gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single signal, as there is only one proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity |

| ~6.09 | Singlet |

Table 1: ¹H NMR Spectroscopic Data for this compound. The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~75 | CHCl₂ |

| ~103 | CCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000 | C-H stretch | Weak |

| ~1250 | C-H bend | Medium |

| ~800-600 | C-Cl stretch | Strong |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 202 | Low | [C₂HCl₅]⁺ (Molecular Ion) |

| 167 | High | [C₂Cl₅]⁺ |

| 131 | Medium | [C₂Cl₄]⁺ |

| 117 | High | [CCl₃]⁺ |

| 82 | Medium | [CHCl₂]⁺ |

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8 to 16 for a concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

For ¹³C NMR:

-

Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation (Neat Liquid):

-

Place one clean, dry salt plate on a clean surface.

-

Using a pipette, place a single drop of this compound onto the center of the salt plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound using electron ionization.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

This compound sample

-

Microsyringe (for GC injection) or capillary tube (for direct insertion)

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol) for dilution if using GC-MS.

Procedure:

-

Sample Introduction:

-

Via GC: Prepare a dilute solution of this compound in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC. The compound will be separated from the solvent and elute into the mass spectrometer's ion source at a specific retention time.

-

Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.

-

-

Ionization:

-